molecular formula C22H19N5 B7758930 2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile

2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile

Cat. No.: B7758930
M. Wt: 353.4 g/mol
InChI Key: HVCVFRHRPODUJA-UHFFFAOYSA-N
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Description

2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile is a complex organic compound that features a pyrazole ring substituted with benzylamino, methyl, and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as ethanol or methanol, and catalysts like piperidine to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile involves its interaction with specific molecular targets. The benzylamino and pyrazole groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile is unique due to its specific combination of benzylamino, methyl, and p-tolyl groups on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-[[5-(benzylamino)-3-methyl-1-(4-methylphenyl)pyrazol-4-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5/c1-16-8-10-20(11-9-16)27-22(25-15-18-6-4-3-5-7-18)21(17(2)26-27)12-19(13-23)14-24/h3-12,25H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCVFRHRPODUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=C(C#N)C#N)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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